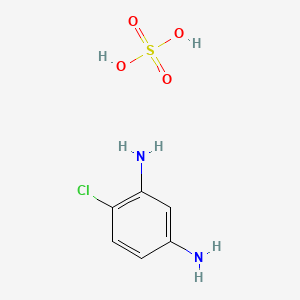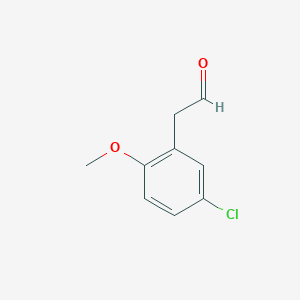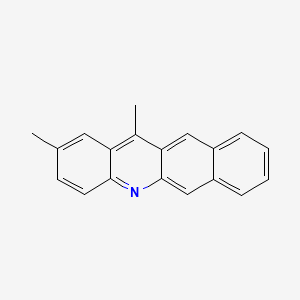
Benz(b)acridine, 2,12-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benz(b)acridine, 2,12-dimethyl- is a heterocyclic aromatic compound that belongs to the acridine family. Acridines are known for their wide range of applications in various fields, including chemistry, biology, and materials science. The compound is characterized by its fused ring structure, which includes both benzene and acridine moieties, and the presence of two methyl groups at the 2 and 12 positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benz(b)acridine, 2,12-dimethyl- typically involves the fusion of acridine with additional aromatic rings. One common method is the Bernthsen Acridine synthesis, which uses zinc chloride as a catalyst and benzoic acid as a starting material . Another approach involves the cycloisomerization of 3-alkynyl-2-arylpyridines and quinolines, which can be catalyzed by transition metals or Brønsted acids .
Industrial Production Methods: Industrial production methods for Benz(b)acridine, 2,12-dimethyl- are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Benz(b)acridine, 2,12-dimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted acridines, dihydroacridines, and quinone derivatives .
Wissenschaftliche Forschungsanwendungen
Benz(b)acridine, 2,12-dimethyl- has several applications in scientific research:
Wirkmechanismus
The primary mechanism of action for Benz(b)acridine, 2,12-dimethyl- involves DNA intercalation. The planar structure of the compound allows it to insert between DNA base pairs, disrupting the helical structure and inhibiting essential biological processes such as replication and transcription . This intercalation is driven by π-stacking interactions and charge transfer between the compound and the DNA bases.
Vergleich Mit ähnlichen Verbindungen
Acridine: A parent compound with similar DNA intercalating properties.
Benzo[a]acridine: Another derivative with a different substitution pattern.
Benzo[c]acridine: Known for its applications in materials science and biology.
Uniqueness: Benz(b)acridine, 2,12-dimethyl- is unique due to its specific substitution pattern, which imparts distinct photophysical properties, making it suitable for applications in OLEDs and other optoelectronic devices .
Eigenschaften
CAS-Nummer |
38754-70-0 |
|---|---|
Molekularformel |
C19H15N |
Molekulargewicht |
257.3 g/mol |
IUPAC-Name |
2,12-dimethylbenzo[b]acridine |
InChI |
InChI=1S/C19H15N/c1-12-7-8-18-16(9-12)13(2)17-10-14-5-3-4-6-15(14)11-19(17)20-18/h3-11H,1-2H3 |
InChI-Schlüssel |
PQFPIUVPQCZTKY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C3=CC4=CC=CC=C4C=C3N=C2C=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


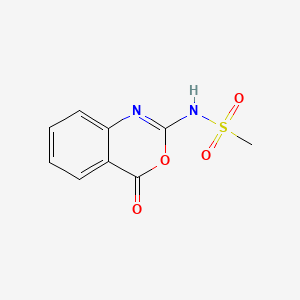
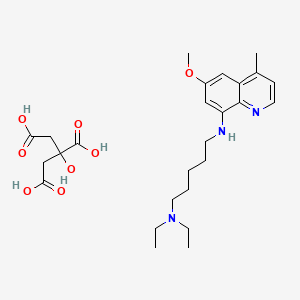
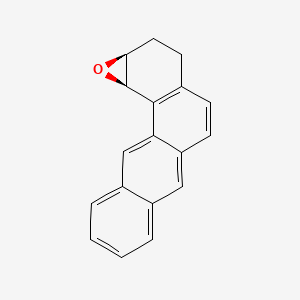

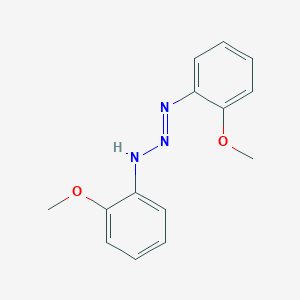
![3-Methyl-2-[(4-nitrophenyl)methoxycarbonylamino]butanoic acid](/img/structure/B12811449.png)
![N,N-diethyl-4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline;hydroiodide](/img/structure/B12811468.png)





